molecular formula C13H14N2O2 B11774608 (4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one

(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B11774608
M. Wt: 230.26 g/mol
InChI Key: UZJOKNWPCVCPLB-XYOKQWHBSA-N
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Description

4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further connected to a methyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-4-oxazolin-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of 4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with various biomolecules. Its biological activities are often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or DNA interaction.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A related compound with similar structural features, used as an intermediate in organic synthesis.

    2-Methyl-4-oxazolin-5-one: Another related compound that serves as a precursor in the synthesis of 4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one.

Uniqueness

4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one is unique due to its combined structural features of a dimethylamino group, benzylidene moiety, and methyloxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other related compounds.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C13H14N2O2/c1-9-14-12(13(16)17-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3/b12-8+

InChI Key

UZJOKNWPCVCPLB-XYOKQWHBSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1

Origin of Product

United States

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